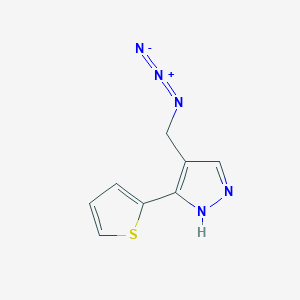
4-(azidomethyl)-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
4-(Azidomethyl)-3-(thiophen-2-yl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes an azidomethyl group and a thiophen-2-yl moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(azidomethyl)-3-(thiophen-2-yl)-1H-pyrazole typically involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with an azidomethylating agent, such as sodium azide, under controlled conditions to introduce the azidomethyl group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form azido compounds.
Reduction: The azidomethyl group can be reduced to form amines.
Substitution: The pyrazole ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Azido derivatives.
Reduction: Amines.
Substitution: Substituted pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, 4-(azidomethyl)-3-(thiophen-2-yl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its azidomethyl group is particularly useful in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Biology: In biological research, this compound can be employed as a probe or a precursor for bioconjugation studies. Its azidomethyl group allows for the attachment of various biomolecules, facilitating the study of biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(azidomethyl)-3-(thiophen-2-yl)-1H-pyrazole exerts its effects depends on its specific application. For example, in click chemistry reactions, the azidomethyl group reacts with an alkyne in the presence of a copper catalyst to form a triazole ring, a process known as the CuAAC reaction. This reaction is highly efficient and selective, making it valuable in various synthetic applications.
Molecular Targets and Pathways: In biological systems, the compound may interact with specific enzymes or receptors, leading to biological effects. The exact molecular targets and pathways involved would depend on the context of its use.
Comparison with Similar Compounds
4-(Azidomethyl)benzoic acid: Contains an azidomethyl group attached to a benzoic acid moiety.
4-(Azidomethyl)pyridine: Features an azidomethyl group attached to a pyridine ring.
4-(Azidomethyl)benzaldehyde: Has an azidomethyl group attached to a benzaldehyde structure.
Uniqueness: 4-(Azidomethyl)-3-(thiophen-2-yl)-1H-pyrazole is unique due to its combination of the azidomethyl group and the thiophen-2-yl moiety on the pyrazole ring. This combination provides distinct chemical properties and reactivity compared to other azidomethyl-containing compounds.
Does this cover everything you were looking for?
Properties
IUPAC Name |
4-(azidomethyl)-5-thiophen-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5S/c9-13-11-5-6-4-10-12-8(6)7-2-1-3-14-7/h1-4H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPKKPZTZXEMNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















